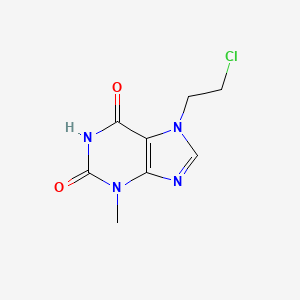

7-(2-氯乙基)-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

概述

7-(2-氯乙基)-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮是一种化学化合物,在各种科学研究领域具有潜在应用。虽然关于这种特定化合物的直接信息很少,但考察结构相关化合物(如嘌呤及其衍生物)的研究应用可以洞察其潜在用途。本探索涵盖了嘌呤衍生物的广泛科学应用,强调了它们在生物过程、治疗干预和材料科学中的重要性。

互变异构和分子相互作用

嘌呤碱及其衍生物表现出互变异构,这对于理解 DNA 和 RNA 的结构和功能至关重要。受分子相互作用影响的核酸碱的互变异构在遗传复制和转录过程中起着至关重要的作用。研究重点关注环境相互作用对嘌呤互变异构平衡的影响,这对于生物学意义和了解自发突变机制的潜在应用至关重要 (Person 等人,1989)。

药理学应用

嘌呤衍生物显着丰富了药理学领域,成为各种药物中的关键成分。氮杂环是嘌呤结构的一个显着特征,是众多 FDA 批准的药品中不可或缺的一部分。它们的结构多样性和取代模式使其在药物开发中具有重要价值,特别是在靶向特定酶途径和受体方面 (Vitaku 等人,2014)。此外,源自杂环化合物的嘌呤利用酶抑制剂表现出广谱药用活性,突出了它们在治疗疟疾、癌症和自身免疫性疾病等疾病中的潜力 (Chauhan & Kumar,2015)。

环境和健康影响研究

与氯乙基化嘌呤具有结构相似性的氯代有机溶剂因其环境持久性和健康影响而被广泛研究。这些研究为评估 7-(2-氯乙基)-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮的潜在环境行为和毒理学效应提供了框架。了解氯化化合物的归趋、行为和毒理学特征可以为研究和工业中此类化学品的应用提供安全规程和风险评估 (Huang 等人,2014)。

作用机制

Target of Action

The primary targets of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione are DNA and RNA molecules within the cell . This compound, being an alkylating agent, forms covalent bonds with the DNA and RNA, disrupting their normal function and leading to cell death .

Mode of Action

7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione interacts with its targets by transferring its alkyl group to the DNA and RNA molecules . This alkylation results in the formation of cross-links within the DNA and RNA strands, preventing their replication and transcription . This disruption in the normal cellular processes leads to cell death .

Biochemical Pathways

The action of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione affects several biochemical pathways. The most significant is the DNA replication and RNA transcription pathways . By alkylating the DNA and RNA, the compound prevents the normal functioning of these pathways, leading to cell death .

Pharmacokinetics

The pharmacokinetics of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it undergoes biotransformation to its active form . The compound and its metabolites are then excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of the action of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione are primarily cytotoxic. The compound’s alkylation of DNA and RNA leads to the disruption of normal cellular processes, including DNA replication and RNA transcription . This disruption results in cell death, which is the desired therapeutic effect in the treatment of cancer .

Action Environment

The action, efficacy, and stability of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can react with the compound, and the temperature . For example, in a more acidic environment, the compound may be more stable and less likely to undergo unwanted reactions . On the other hand, certain substances, such as antioxidants, may reduce the compound’s efficacy by neutralizing its alkylating activity .

属性

IUPAC Name |

7-(2-chloroethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-6-5(7(14)11-8(12)15)13(3-2-9)4-10-6/h4H,2-3H2,1H3,(H,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVELTQAHMSSWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2710834.png)

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide](/img/structure/B2710840.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)